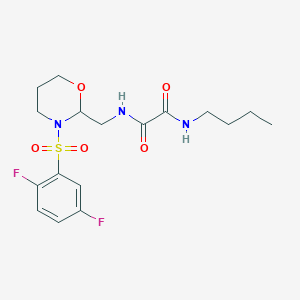

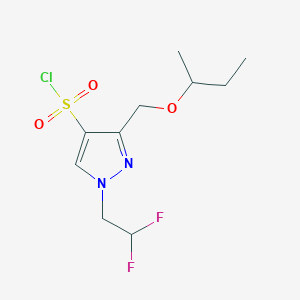

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Applications De Recherche Scientifique

Metabolism and Disposition Studies

A study on the orexin 1 and 2 receptor antagonist SB-649868, closely related to N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide, detailed its disposition and metabolism in humans. The study found that after oral administration, elimination was almost complete over a 9-day period, primarily via feces, with minor urinary excretion. This indicates extensive metabolism with negligible amounts excreted unchanged. Key metabolites identified suggest the principal route of metabolism involves oxidation of the benzofuran ring, highlighting the compound's complex biotransformation (Renzulli et al., 2011).

Gastrokinetic Activity

Research on benzamide derivatives has shown that modifications to the N-4 substituent, including (4-fluorobenzoyl)alkyl groups, can significantly enhance gastrokinetic activity in vivo. These findings underscore the potential of structurally related compounds to modulate gastric emptying, offering insights into designing new therapeutic agents for gastrointestinal motility disorders (Kato et al., 1992).

Antimicrobial and Antifungal Activities

A study synthesized novel derivatives of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one, demonstrating moderate antibacterial and antifungal activities in vitro. These results highlight the compound's potential utility in developing new antimicrobial agents (Patil et al., 2011).

Carbonic Anhydrase Inhibition

Another study focused on benzenesulfonamide-containing isoxazole compounds, including those related to N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide, for their inhibitory activity against human carbonic anhydrase isoforms. These compounds showed excellent inhibition against isoforms relevant to glaucoma and neuropathic pain, indicating potential therapeutic applications (Altuğ et al., 2017).

Antitumor and Antiproliferative Effects

Research into the synthesis, crystal structure, and antitumor activity of related compounds has shown significant inhibitory effects on cancer cell proliferation. This suggests a role for these compounds in developing new anticancer therapies (Hao et al., 2017).

Propriétés

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O5S/c22-17-5-1-15(2-6-17)20-13-18(24-30-20)14-23-21(26)16-3-7-19(8-4-16)31(27,28)25-9-11-29-12-10-25/h1-8,13H,9-12,14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCQEFISJDWRHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2467322.png)

![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate](/img/structure/B2467323.png)

![6-Tert-butyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2467324.png)

![5-(5-Methylthiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2467326.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one](/img/structure/B2467329.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2467332.png)

![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2467338.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2467341.png)

![2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2467344.png)